Phyllostictine A
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Overview
Description
Phyllostictine A is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.
Scientific Research Applications
Phyllostictine A as a Potential Natural Herbicide
Phyllostictine A, produced by Phyllosticta cirsii, shows promise as a natural herbicide. Its production has been studied under various media and cultural conditions, with the best conditions yielding more than 28 mg/ml of toxin in the culture filtrate. Phyllostictine A exhibits rapid, dose-dependent toxic effects on both host and non-host plant protoplasts, underscoring its potential utility in natural weed control (Zonno et al., 2008).
In Vitro Anticancer Activity
Phyllostictine A demonstrates in vitro growth-inhibitory activity in both normal and cancer cell lines, with proliferating cells being more sensitive to its effects. This novel oxazatricycloalkenone does not appear to induce apoptosis directly or bind to DNA as part of its action mechanism. Instead, it reacts with glutathione (GSH), suggesting a bonding process that forms a complex via Michael attack at the C=C bond. This insight contributes to understanding the structure-activity relationship (SAR) for phyllostictine A's anticancer activity (Le Calvé et al., 2011).
Biocontrol Agent for Cirsium Arvense
Phyllostictine A, as part of a group of phyllostictines (A–D), is produced by Phyllosticta cirsii and has been explored as a biocontrol agent for Cirsium arvense. The phytotoxicity of these compounds varies with the dimension and conformational freedom of their macrocyclic rings. Phyllostictine A is highly toxic when tested on the fungal host plant and has shown antibiotic activity against Gram-positive bacteria and zootoxic activity at high concentrations. The integrity of its oxazatricycloalkenone system is vital for preserving these activities (Evidente et al., 2008).
Structural Revision and Biosynthesis
The structure of phyllostictines, including phyllostictine A, has been revised to a series of bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllosticta cirsii revealed a biosynthetic gene cluster responsible for the biosynthesis of phyllostictines. This discovery aids in understanding the biosynthetic pathways and potential applications of phyllostictine A and related compounds (Trenti & Cox, 2017).
properties
Product Name |
Phyllostictine A |
---|---|
Molecular Formula |
C17H27NO5 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(1E,5R,11S,12S,15S)-4-ethyl-11,15-dihydroxy-12-methoxy-5-methyl-13-oxa-4-azatricyclo[10.2.1.02,5]pentadec-1-en-3-one |
InChI |
InChI=1S/C17H27NO5/c1-4-18-15(21)13-11-10-23-17(22-3,14(11)20)12(19)8-6-5-7-9-16(13,18)2/h12,14,19-20H,4-10H2,1-3H3/b13-11-/t12-,14-,16+,17-/m0/s1 |
InChI Key |
SJSPSHPVPXPTPG-WCYNIRFRSA-N |
Isomeric SMILES |
CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCCCC[C@]21C)O)OC |
Canonical SMILES |
CCN1C(=O)C2=C3COC(C3O)(C(CCCCCC21C)O)OC |
synonyms |
phyllostictine A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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